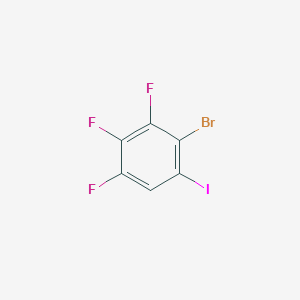

2-Bromo-3,4,5-trifluoroiodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3,4,5-trifluoroiodobenzene is a chemical compound with the molecular formula C6HBrF3I and a molecular weight of 336.88 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4,5-trifluoroiodobenzene consists of a benzene ring substituted with bromo, trifluoro, and iodo groups . The exact arrangement of these substituents on the benzene ring can influence the properties of the molecule.Physical And Chemical Properties Analysis

2-Bromo-3,4,5-trifluoroiodobenzene is a low-melting solid . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Photocatalytic Reactions

2-Bromo-3,4,5-trifluoroiodobenzene has been explored in photocatalytic reactions. For example, it was used as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids, facilitating the synthesis of various tetrahydroquinolines (Zeng, Li, Chen, & Zhou, 2022).

Organic Synthesis and Structural Studies

The compound has played a role in organic synthesis. Its structural attributes, such as the influence of substituents on molecular geometry, have been examined through X-ray crystallography, as seen in the study of 2-bromo-4-cyano-4′-N,N-diethylaminoazobenzene (Woode, Bart, & Calcaterra, 1981).

Photoactive Cross-Linking and Polymer Chemistry

1,3,5-Triazidation of 2,4,6-trifluorobenzenes, including derivatives of 2-Bromo-3,4,5-trifluoroiodobenzene, was studied for their potential as photoactive cross-linking reagents in polymer chemistry (Chapyshev & Chernyak, 2013).

Studies in Physical Chemistry

The compound has also been a subject of interest in physical chemistry. For instance, spectroscopic and computational studies have been conducted to understand its properties better, such as in the case of 2-bromo-1, 4-dichlorobenzene (Vennila et al., 2018).

Liquid Crystal Research

Research into liquid crystals also encompasses the use of 2-Bromo-3,4,5-trifluoroiodobenzene. It has been utilized in synthesizing derivatives with significant optical anisotropy and temperature range properties for nematic phase (Yue-hui, 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-1,2,3-trifluoro-5-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF3I/c7-4-3(11)1-2(8)5(9)6(4)10/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOJTBMNSZMLBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)Br)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4,5-trifluoroiodobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2407333.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2407337.png)

![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)

![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)

![4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2407341.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2407343.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide](/img/structure/B2407344.png)

![9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2407345.png)

![Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate](/img/structure/B2407348.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)

![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)

![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)